11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
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Overview
Description
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid is a complex organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol This compound is characterized by its unique tricyclic structure, which includes an epoxide ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by oxidation and epoxidation reactions to introduce the epoxide ring.
Industrial Production Methods: While industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed:
Diols: Formed from oxidation of the epoxide ring.
Alcohols: Resulting from reduction of the carboxylic acid group.
Substituted Compounds: Various substituted products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1,2,3,4-tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid
- 2,11-Dioxatetracyclo[4.3.1.1(3,10).0(6,9)]undec-4-ene
Uniqueness: 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid is unique due to its specific tricyclic structure and the presence of both an epoxide ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
2375258-74-3 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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